UR-PI376

Description

Overview of Histamine (B1213489) Receptors and Their Subtypes in Physiological Systems

Histamine receptors are a class of GPCRs that bind histamine as their primary endogenous ligand. Four main types of histamine receptors have been identified: H1, H2, H3, and H4. These receptors are distributed throughout the body and mediate a wide range of physiological and pathophysiological responses. wikipedia.orgmdpi.com

H1 receptors are primarily located on smooth muscle cells, endothelial cells, and neurons. Activation of H1 receptors is associated with allergic responses, including smooth muscle contraction (leading to bronchoconstriction and intestinal cramping), increased vascular permeability, and stimulation of sensory nerve endings (causing itching and pain). wikipedia.orgnih.gov H1 antagonists are commonly used to treat allergy symptoms. wikipedia.org

H2 receptors are mainly found in the stomach lining (parietal cells) and regulate gastric acid secretion. wikipedia.org H2 antagonists (H2 blockers) are used to reduce stomach acid production and treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. wikipedia.org H2 receptors are also involved in stimulating the mammalian heart and inhibiting antigen-induced histamine release from leukocytes. nih.gov

H3 receptors are predominantly located in the central nervous system (CNS), where they function as presynaptic autoreceptors and heteroreceptors, modulating the release of various neurotransmitters, including dopamine, serotonin, norepinephrine, and acetylcholine. wikipedia.orgjst.go.jp Modulation of H3 receptors is being explored for potential therapeutic applications in neurological and psychiatric disorders. wikipedia.orgjst.go.jp

H4 receptors , the most recently discovered subtype, were initially identified on immune cells. wikipedia.orgingentaconnect.com They are involved in immune responses, including chemotaxis and cytokine production. wikipedia.org

These receptor subtypes, through their varied distribution and signaling pathways, underscore the multifaceted roles of histamine in maintaining homeostasis and mediating responses to various stimuli. mdpi.comnih.gov

Significance of Histamine H4 Receptor (hH4R) in Contemporary Pharmacology Research

The identification of the hH4R has significantly impacted contemporary pharmacology research, particularly in the context of inflammatory and immunological processes. ingentaconnect.comnih.gov While H1 and H2 receptors have been extensively studied and targeted clinically, the hH4R presents a promising new avenue for therapeutic intervention in conditions where the other histamine receptors may provide limited relief. ingentaconnect.com

The hH4R is preferentially expressed on cells involved in the immune response, including eosinophils, basophils, mast cells, dendritic cells, and T cells. ingentaconnect.com Its activation has been shown to play a major role in the development of allergic diseases and asthma. ingentaconnect.com Research indicates a pro-inflammatory role for hH4R in many contexts, mediating processes such as eosinophil shape change, mast cell chemotaxis, dendritic cell activation, and T cell differentiation. nih.govwikipedia.org For instance, hH4R activation mediates the redistribution and recruitment of mast cells in response to allergens, potentially amplifying allergic symptoms and contributing to chronic inflammation. nih.govscirp.org The receptor also appears to control cytokine and chemokine production in dendritic cells and T cells. nih.govscirp.org

The distinct expression pattern and functional involvement of hH4R in immune cells and inflammatory processes highlight its significance as a potential drug target for a range of inflammatory and autoimmune disorders. wikipedia.orgnih.gov However, the precise and complete understanding of hH4R's complex roles, including reports of both pro- and anti-inflammatory effects depending on the context and agonist-biased signaling, necessitates the use of highly selective pharmacological tools. ingentaconnect.com

Emergence of UR-PI376 as a Selective Pharmacological Probe for H4R Studies

The need for selective ligands to dissect the specific functions of hH4R led to the development of compounds like this compound. Originally identified within a series of cyanoguanidines, this compound emerged as a potent and selective agonist for the human H4 receptor. nih.govacs.orgacs.org

Research has demonstrated that this compound exhibits high agonistic potency at the hH4R. Studies using steady-state GTPase assays in membrane preparations of hH(x)R-expressing Sf9 cells identified this compound as the most potent hH4R agonist in its series, with a pEC50 value of 7.47. nih.govacs.orgacs.org Crucially, this compound showed negligible activity at the hH1R and hH2R. nih.govacs.orgacs.orgmedchemexpress.com While it demonstrated some activity at the hH3R, this was characterized as moderate inverse agonistic activity with a pKB of 6.00, indicating significant selectivity for hH4R over hH3R. nih.govacs.orgacs.orgmedchemexpress.com This selectivity profile distinguishes this compound from some previously described selective H4R agonists that showed activity at other subtypes. nih.govacs.org

The structural features of this compound, specifically the cyanoguanidine moiety, are suggested to be involved in forming charge-assisted hydrogen bonds with residues like Asp-94 and the hH4R-specific Arg-341, contributing to its binding mode and selectivity. nih.govacs.org

The development and characterization of this compound have provided researchers with a valuable tool to investigate the specific downstream effects of hH4R activation in various cellular and physiological contexts. Its use has contributed to studies examining hH4R-mediated responses, such as chemotaxis and calcium mobilization in human eosinophils. discovermednews.com The data on its potency and selectivity, particularly the significant differentiation from H1, H2, and H3 receptors, support its utility as a selective pharmacological probe for advancing the understanding of hH4R biology.

Data Table: Selectivity Profile of this compound at Human Histamine Receptors

| Receptor Subtype | Activity Type | pEC50 / pKB | Selectivity over hH3R |

| hH1R | Negligible | N/A | N/A |

| hH2R | Negligible | N/A | N/A |

| hH3R | Inverse Agonist | 6.00 (pKB) | - |

| hH4R | Agonist | 7.47 (pEC50) | ~30-fold |

Data based on steady-state GTPase assays in membrane preparations of hH(x)R-expressing Sf9 cells. nih.govacs.orgacs.org

Research findings indicate that this compound binds with the highest affinity to the hH4R compared to hH1R, hH2R, and hH3R, as determined in competition binding experiments. uni-regensburg.de

Data Table: Affinity of this compound at Human Histamine Receptors (Competition Binding)

| Receptor Subtype | Affinity (Ki) |

| hH1R | Lower |

| hH2R | Lower |

| hH3R | Moderate |

| hH4R | Highest |

Data based on competition binding experiments displacing radioligands. uni-regensburg.de

The affinity of this compound at the hH4R-F169V mutant was lower compared to the wild-type hH4 receptor. nih.gov Effects of single S179A or S179M mutations on affinity were marginal for most compounds, but higher affinity at hH4R-S179A compared to the wild type was determined for this compound. nih.gov

Data Table: Affinity of this compound at hH4R Mutants

| Receptor Variant | Affinity (pKi) |

| Wild-type hH4R | 7.27 |

| hH4R-F169V mutant | 6.33 |

| hH4R-S179A mutant | Higher than WT |

| hH4R-S179M mutant | Marginal effect |

Data based on [3H]-histamine competition binding experiments. nih.gov

The development and characterization of this compound underscore its importance as a selective pharmacological probe, facilitating more precise investigations into the specific roles and signaling pathways mediated by the histamine H4 receptor in various biological systems.

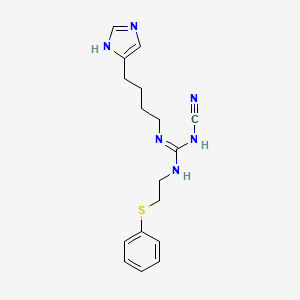

Structure

3D Structure

Properties

Molecular Formula |

C17H22N6S |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine |

InChI |

InChI=1S/C17H22N6S/c18-13-22-17(20-9-5-4-6-15-12-19-14-23-15)21-10-11-24-16-7-2-1-3-8-16/h1-3,7-8,12,14H,4-6,9-11H2,(H,19,23)(H2,20,21,22) |

InChI Key |

DHHDEHNHEBYRPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N |

Canonical SMILES |

C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UR-PI376, UR-PI-376, UR-PI 376, URPI376, URPI-376, URPI 376 |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Synthetic Pathways to Cyanoguanidine-Type Histamine (B1213489) H4 Receptor Agonists

Cyanoguanidine-type histamine H4 receptor agonists, such as UR-PI376, were developed as part of efforts to find selective ligands for the hH4R. uni-regensburg.deuni-regensburg.de This class of compounds emerged from research on NG-acylated imidazolylpropylguanidines, which were initially designed as histamine H2 receptor agonists but showed activity at the hH4R. acs.orgnih.govfigshare.com The replacement of the acylguanidine group with a cyanoguanidine moiety was a key strategy employed to enhance selectivity for the hH4R. nih.govacs.orgnih.govfigshare.com

Precursor Modifications and Reaction Optimizations

While specific detailed synthetic procedures for this compound are not extensively detailed in the provided snippets, the synthesis of related cyanoguanidines and imidazolylpropylguanidines provides insights into the general approaches used. The synthesis of NG-acylated imidazolylpropylguanidines, precursors to cyanoguanidines like this compound, involved starting materials such as urocanic acid. uni-regensburg.de Modifications included esterification, hydrogenation of double bonds, and protection of the imidazole (B134444) nitrogen. uni-regensburg.de Reduction of ester groups was also a step in these pathways. uni-regensburg.de

For the synthesis of imidazolylphenylcyanoguanidines, which are analogues with a conformationally restricted phenylene spacer, a five-step process starting from appropriate precursors was utilized. uni-regensburg.de This suggests a multi-step synthesis is typical for this class of compounds.

Comparison of Synthetic Routes for this compound Analogues

The development of this compound analogues has involved exploring different structural modifications. For instance, replacing the flexible tetramethylene chain in this compound with conformationally constrained spacers, such as phenylene or cyclopentane-1,3-diyl linkers, has been investigated. ebi.ac.ukacs.orguni-regensburg.deresearchgate.netresearchgate.netsigmaaldrich.com These different structural cores necessitate variations in synthetic strategies to incorporate the desired rigid or semi-rigid linkers while maintaining the imidazole and cyanoguanidine functionalities.

One study describes the synthesis of analogues with a cyclopentane-1,3-diyl linker, involving the preparation of 14 racemates and their subsequent separation by chiral HPLC to yield enantiomerically pure compounds. ebi.ac.uknih.govacs.orgresearchgate.netresearchgate.netfigshare.com Configurations were assigned based on X-ray structures of intermediates and a stereocontrolled synthetic pathway. ebi.ac.ukacs.org

Structural Features and Core Scaffolds of this compound

The chemical structure of this compound includes a cyano group, an imidazole ring, and a guanidine (B92328) moiety, connected through alkyl chains. ontosight.ai One of the alkyl chains also contains a phenylsulfanylethyl group. ontosight.ai The core scaffold can be described as an imidazolylbutyl chain linked to a cyanoguanidine group, which is further substituted with a phenylsulfanylethyl group. acs.orgnih.govfigshare.comebi.ac.uknih.govacs.orgacs.orgresearchgate.netresearchgate.net

Modeling of the binding mode of this compound suggests that the cyanoguanidine moiety plays a crucial role in receptor interaction, forming charge-assisted hydrogen bonds with conserved amino acid residues like Asp-94 and the hH4R-specific Arg-341. chemicalbook.inacs.orgnih.govfigshare.com

Development of Analogues for Enhanced Receptor Selectivity and Potency

Efforts to develop this compound analogues have focused on improving receptor selectivity and potency, particularly at the hH4R, while minimizing activity at other histamine receptor subtypes (H1R, H2R, and H3R). uni-regensburg.deacs.orgnih.govfigshare.comuni-regensburg.deebi.ac.uknih.govacs.org

This compound itself demonstrates high potency at the hH4R (pEC50 = 7.47) and significant selectivity over the hH3R (pKB = 6.00), with negligible activity at hH1R and hH2R. probechem.comchemicalbook.inacs.orgnih.govfigshare.comacs.org This selectivity profile makes it a valuable pharmacological tool. uni-regensburg.deuni-regensburg.de

Bioisosteric Replacements in the Imidazole and Guanidine Moieties

Bioisosteric replacement strategies have been explored in the design of histamine receptor ligands. While some studies mention the replacement of the imidazole ring in other histamine agonists with groups like 2-amino-5-thiazolyl to achieve H2R selectivity, research on this compound analogues has also investigated bioisosteric replacements for the imidazole ring. nih.govuni-regensburg.de For example, replacing the heteroaromatic imidazole cycle with nonaromatic six-membered heterocycles such as piperidine, morpholine, thiomorpholine, and N-methylpiperazine has been studied to understand the importance of the aromatic ring for activity at different HRs. nih.govx-mol.net However, these replacements generally resulted in weak or inactive compounds at the hH4R. nih.gov

The replacement of the acylguanidine group with a cyanoguanidine group, as seen in the development of this compound from acylguanidine precursors, is itself a significant modification aimed at improving hH4R selectivity. nih.govacs.orgnih.govfigshare.com

Conformational Restriction Strategies in Ligand Design

Conformational restriction has been employed as a strategy to gain information on the active conformation of this compound and to potentially improve potency and selectivity. ebi.ac.uknih.govacs.orguni-regensburg.deresearchgate.netresearchgate.netsigmaaldrich.comfigshare.com This involves introducing rigid or semi-rigid linkers into the molecular structure to reduce the number of possible conformations the molecule can adopt. uni-regensburg.deresearchgate.netresearchgate.net

Studies have explored replacing the flexible butyl linker with a cyclopentane-1,3-diyl linker. ebi.ac.uknih.govacs.orgresearchgate.netresearchgate.netfigshare.com This led to the synthesis and evaluation of conformationally restricted analogues, including enantiomers. ebi.ac.uknih.govacs.orgresearchgate.netresearchgate.netfigshare.com For example, (1S,3S)-UR-RG98, an analogue with a trans-(1S,3S)-cyclopentane-1,3-diyl linker, was identified as a potent hH4R agonist with improved selectivity over the hH3R compared to this compound. ebi.ac.ukacs.org Interestingly, its optical antipode showed antagonist activity. ebi.ac.ukacs.org Molecular dynamics simulations have been used to study the differential stabilization of the active and inactive hH4R states by these enantiomers. ebi.ac.ukacs.org

Another approach to conformational restriction involved introducing a phenylene spacer to rigidify the linker between the imidazole and cyanoguanidine moieties. uni-regensburg.de This was done to understand the effect of rigidization and the influence of the substitution pattern on the phenyl ring. uni-regensburg.de

These studies highlight how conformational restriction can impact the pharmacological profile of cyanoguanidine-type hH4R agonists.

Chiral Separation and Stereochemical Analysis of Enantiomers

To gain insights into the active conformation of this compound and the stereochemical factors influencing hH4R agonism, researchers synthesized analogues incorporating a cyclopentane-1,3-diyl linker acs.orgresearchgate.net. These structural modifications introduced chiral centers, leading to the existence of enantiomers. The investigation of these enantiomers was crucial because different stereoisomers can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and selectivity mdpi.comsepscience.com.

Chiral separation of racemic mixtures of these conformationally restricted analogues was primarily achieved using chiral High-Performance Liquid Chromatography (HPLC) acs.orgresearchgate.netuni-regensburg.deuni-regensburg.de. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and isolation based on transient diastereomeric complexes formed between the analyte and the chiral stationary phase mdpi.comnih.gov.

Following the separation, stereochemical analysis was performed to assign the absolute configurations of the isolated enantiomers acs.orgresearchgate.net. This was accomplished through methods such as X-ray crystallography of intermediates and reliance on stereocontrolled synthetic pathways used to create the analogues acs.orgresearchgate.net.

Detailed research findings from these studies highlighted the significant impact of stereochemistry on the activity of the this compound analogues. For instance, in a series of analogues with a cyclopentane-1,3-diyl linker, the most potent hH4R agonists among the tested racemates were separated by chiral HPLC acs.orgresearchgate.net. This process yielded enantiomerically pure compounds, and subsequent pharmacological evaluation revealed marked differences in their activities acs.orgresearchgate.net. For example, one specific enantiomer, (+)-2-Cyano-1-{[trans-(1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl]methyl}-3-[2-(phenylsulfanyl)ethyl]guanidine ((1S,3S)-UR-RG98), was identified as a highly potent and selective hH4R agonist acs.orgresearchgate.netuni-regensburg.de. In contrast, its optical antipode demonstrated antagonistic activity at the hH4R acs.orgresearchgate.net.

These findings underscore the critical role of stereochemistry in the interaction of these ligands with the histamine H4 receptor and provide valuable data for understanding the stereochemical requirements for receptor binding and activation. The differential activity observed between the enantiomers of these conformationally restricted analogues, separated and analyzed through chiral techniques, offers insights relevant to the design of future hH4R-targeted ligands.

Pharmacological Characterization and Receptor Binding Dynamics

Affinity and Selectivity Profiling at Histamine (B1213489) Receptor Subtypes

Research has focused on characterizing the binding profile of UR-PI376 across the four known histamine receptor subtypes (hH1R, hH2R, hH3R, and hH4R) to determine its selectivity.

Radioligand Binding Assays on Recombinant Human Histamine Receptors (hH1R, hH2R, hH3R, hH4R)

Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor. Studies using membrane preparations of Sf9 insect cells expressing recombinant human histamine receptors have shown that this compound exhibits negligible activity at hH1R and hH2R. acs.org It demonstrates significant selectivity over the hH3R. acs.org

Quantitative Assessment of hH4R Binding Potency and Efficacy of this compound

This compound has been identified as a potent hH4R agonist. acs.org In steady-state GTPase assays using membrane preparations of hH4R-expressing Sf9 cells, this compound was found to be the most potent hH4R agonist among a series of cyanoguanidines, with a pEC50 value of 7.47 and an intrinsic activity (α) of 0.93. acs.org This indicates potent agonistic activity at the human H4 receptor. While it acts as a potent full hH4R agonist, this compound exhibited only partial agonistic activity at the mouse H4R (mH4R) and was devoid of agonism at the rat H4R (rH4R) in some functional assays. plos.orgscienceopen.com However, in other [35S]GTPγS binding assays, this compound proved to be a full agonist at the hH4R, equipotent with histamine. uni-regensburg.de The potency and efficacy of this compound can vary depending on the specific assay and cell type used, with potencies in native human eosinophils varying by up to 40-fold depending on the measured parameter. nih.govnih.gov

The following table summarizes some reported potency and efficacy data for this compound at different histamine receptor orthologs:

| Receptor Ortholog | Assay Type | pEC50 | Efficacy (α) | Reference |

| hH4R | GTPase Assay | 7.47 | 0.93 | acs.org |

| hH4R | [35S]GTPγS Binding | - | Full Agonist | uni-regensburg.de |

| mH4R | Reporter Gene Assay | - | Partial Agonist | plos.orgscienceopen.com |

| rH4R | Reporter Gene Assay | - | Devoid of Agonism | plos.orgscienceopen.com |

| hH4R (Eosinophils) | Chemotaxis | 8.1 | - | nih.gov |

| hH4R (Eosinophils) | Ca²⁺ influx | 6.5 | - | nih.gov |

Mechanistic Investigations of H4R Agonism

Studies have explored the mechanisms by which this compound exerts its agonistic effects on the H4R, particularly focusing on G-protein coupling and its influence on receptor conformation and constitutive activity.

G-Protein Coupled Receptor (GPCR) Activation Studies (e.g., [35S]GTPγS Binding, GTPase Assays)

The H4R is known to be coupled to Gαi/o proteins. scienceopen.comnih.gov Agonist binding leads to the activation of these G proteins, which can be measured through assays like [35S]GTPγS binding or GTPase assays. nih.gov this compound has been shown to stimulate [35S]GTPγS binding and GTPase activity in membrane preparations of cells expressing the hH4R, consistent with its role as a Gαi/o-coupled receptor agonist. acs.orgplos.orgscienceopen.comuni-regensburg.deplos.orgsemanticscholar.orgnih.govnih.govebi.ac.uk While this compound was equipotent with histamine as a full agonist in [35S]GTPγS binding assays on hH4R uni-regensburg.de, it displayed considerably lower potencies and efficacies in [32P]GTPase and [35S]GTPγS binding assays on membrane preparations expressing the mouse or rat H4R compared to the human receptor. plos.orgscienceopen.com

Analysis of Constitutive Activity and Receptor Conformation Stabilization

The human H4R exhibits a remarkably high level of constitutive activity compared to its mouse and rat orthologs. plos.orgsemanticscholar.orgnih.govresearchgate.net this compound, as an agonist, is expected to stabilize the active conformation of the receptor. Studies involving mutations in the hH4R, such as the F168A mutation in extracellular loop 2 (ECL2), have demonstrated a significant decrease in the potency of this compound, suggesting the importance of this residue in ligand binding and the high constitutive activity of the hH4R. plos.orgsemanticscholar.orgnih.govresearchgate.net The high constitutive activity of the wild-type hH4R was completely lost in the hH4R-F168A mutant. plos.orgsemanticscholar.orgnih.gov Molecular dynamics simulations have also been used to confirm the differential stabilization of the active and inactive H4R states by ligands. nih.govebi.ac.uk While some agonists did not show significantly reduced maximal effects at hH4R mutants compared to the wild-type, the maximal effects of this compound were diminished at certain mutants, particularly the F169V mutant and double mutants. nih.gov

Molecular Interactions and Binding Site Determinants

Molecular modeling studies have provided insights into the potential binding mode of this compound at the hH4R. Modeling suggests that the cyanoguanidine moiety of this compound forms charge-assisted hydrogen bonds with specific residues in the hH4R binding site. acs.orgresearchgate.net Notably, interactions with the conserved Asp-94 and the hH4R-specific Arg-341 residue have been proposed. acs.orgresearchgate.net This interaction with Arg-341 is suggested to contribute to the selectivity of this compound for the hH4R over the hH3R and its preference for the human over the mouse H4R. acs.orgresearchgate.net However, site-directed mutagenesis studies replacing Arg-341 with serine, glutamate, or alanine (B10760859) did not reveal relevant differences in the potencies and efficacies of this compound in steady-state GTPase assays, suggesting that Arg-341 might not be solely responsible for the observed selectivity. Other residues, such as Phe45.55 in ECL2, have also been identified as potentially responsible for the increased agonist affinity at the human H4R compared to the mouse H4R. imrpress.com Ligands like this compound, which contain bulky aromatic groups, are suggested to occupy a hydrophobic pocket formed by transmembrane helices 3, 5, and 6, and ECL2. plos.org

Homology Modeling and Computational Docking Studies of this compound with hH4R

Due to the challenges in obtaining crystal structures for G protein-coupled receptors (GPCRs) like the hH4R, homology modeling and computational docking studies have been instrumental in understanding the potential binding interactions of ligands such as this compound. wikipedia.orguni-regensburg.deaaru.edu.jo These computational approaches utilize the known structures of related GPCRs, such as the inactive state crystal structure of the human histamine H1 receptor (hH1R), as templates to build models of the hH4R binding pocket. uni-regensburg.deresearchgate.net

Computational docking studies of this compound with hH4R homology models have provided insights into its likely binding mode. acs.orguni-regensburg.de Modeling suggests that the cyanoguanidine moiety of this compound is positioned to form charge-assisted hydrogen bonds within the binding pocket. acs.org Specifically, interactions are proposed with the highly conserved Asp-94 residue, which is known to be crucial for ligand binding in histamine receptors, and with the hH4R-specific Arg-341 residue. acs.orgresearchgate.netresearchgate.net These interactions are thought to play a significant role in the binding affinity and activity of this compound at the hH4R. acs.org

Docking studies on hH4R homology models generally suggest that agonists, as well as some antagonists and inverse agonists, bind within a pocket formed by transmembrane helices (TMs) 3, 5, 6, and 7, interacting with key residues like Asp-94, Glu-182, and Gln-347. uni-regensburg.deplos.org The phenyl rings of compounds like isoloxapine and this compound may occupy similar positions within this binding site. researchgate.net

Site-Directed Mutagenesis of hH4R Residues Critical for this compound Binding and Activation (e.g., Asp-94, Arg-341, F168, F169)

Site-directed mutagenesis studies have been crucial in experimentally validating the roles of specific amino acid residues within the hH4R binding pocket and extracellular loops in the binding and activation by ligands like this compound.

The conserved Asp-94 (Asp3.32 in the Ballesteros-Weinstein numbering) residue in TM3 has been shown to be essential for histamine binding and is considered a critical anchor for ligands. wikipedia.orgresearchgate.net Mutation of this aspartate residue can significantly impair ligand interaction. researchgate.net Computational modeling suggests that Asp-94 forms an ionic interaction with the cationic amino group of histamine and likely plays a similar role in the binding of this compound due to its charged nature. acs.orgresearchgate.net

The hH4R-specific Arg-341 residue has also been implicated in the binding of this compound. acs.orgresearchgate.net Modeling suggests a charge-assisted hydrogen bond between the cyanoguanidine moiety of this compound and Arg-341. acs.orgresearchgate.net Experimental data from mutagenesis studies indicate that compared to the wild-type hH4R, the affinity of this compound increased at the hH4R-R341E mutant, suggesting a complex interaction involving this residue. researchgate.netresearchgate.net

Mutations within the Extracellular Loop 2 (ECL2), specifically at positions F168 and F169, have been shown to significantly impact the binding and potency of various ligands, including this compound. plos.orgresearchgate.netnih.gov The hH4R-F168A mutation, where phenylalanine at position 168 is replaced by alanine, resulted in a substantial decrease in the potency of this compound, by approximately 30-fold compared to the wild-type receptor. plos.orgnih.govsemanticscholar.org This mutation also led to a complete loss of the high constitutive activity observed in the wild-type hH4R. plos.orgnih.govsemanticscholar.org Similarly, the hH4R-F169V mutation (phenylalanine to valine), mirroring the residue found in the mouse H4R, also decreased the potency of this compound, although the impact on constitutive activity differed from the F168A mutant. researchgate.netplos.orgresearchgate.netnih.gov These findings highlight the critical role of F168 and F169 in both ligand binding and the conformational states of the hH4R. researchgate.netplos.orgsemanticscholar.org

The intrinsic activity of this compound, a full agonist at the wild-type hH4R, was observed to be diminished at the hH4R-F169V and hH4R-F168A mutants. plos.orgsemanticscholar.org

Role of Extracellular Loops (ECLs) in Ligand Recognition

The extracellular loops (ECLs) of GPCRs, particularly ECL2, are known to play significant roles in ligand recognition, binding, selectivity, and receptor activation. plos.orgnih.gov In the context of the hH4R, the ECLs contribute to forming the ligand binding pocket and influencing receptor conformation. researchgate.netplos.org

ECL2 of the hH4R has been shown to substantially contribute to ligand binding and the receptor's constitutive activity. plos.orgnih.govsemanticscholar.org Mutations within ECL2, such as F168A and F169V, significantly affect the potency of ligands like this compound, demonstrating the direct involvement of this loop in ligand recognition and binding interactions. plos.orgnih.govsemanticscholar.org These phenylalanine residues (F168 and F169) within ECL2 are suggested to interact with surrounding hydrophobic and aromatic amino acids, influencing the shape and dynamics of the binding pocket and contributing to constitutive activity. researchgate.netresearchgate.net

The observed decrease in this compound potency at ECL2 mutants underscores the importance of specific residues within this loop for optimal ligand binding. plos.orgnih.govsemanticscholar.org While the exact detailed interactions between this compound and all residues in the ECLs require further investigation, the mutagenesis data, particularly for F168 and F169, clearly demonstrate that ECL2 is a critical component of the hH4R ligand binding site and plays a role in the receptor's functional response to agonists like this compound. plos.orgnih.govsemanticscholar.org

Studies also suggest that ECL2 may act as a "gatekeeper," influencing access to the binding pocket and potentially undergoing conformational changes upon ligand binding. plos.orgnih.gov The differential effects of ECL2 mutations on the binding and activity of various ligands highlight the complex interplay between the ECLs and the transmembrane binding pocket in determining ligand-specific recognition and receptor activation. plos.orgnih.gov

Data Table: Effect of hH4R Mutations on this compound Potency

| hH4R Construct | Ligand | Effect on Potency (compared to wild-type hH4R) | Assay Type | Reference |

| Wild-type hH4R | This compound | - | GTPase, Luciferase | medchemexpress.comacs.orgplos.org |

| hH4R-F168A | This compound | Decreased (~30-fold lower potency) | GTPγS | plos.orgnih.govsemanticscholar.org |

| hH4R-F169V | This compound | Decreased (>1 order of magnitude lower potency) | GTPγS | plos.orgnih.govsemanticscholar.org |

| hH4R-R341E | This compound | Increased Affinity | Binding | researchgate.netresearchgate.net |

Note: Potency and affinity values can vary depending on the specific assay system and conditions used.

Cellular and Subcellular Pharmacology of Ur Pi376

Intracellular Signaling Cascades Mediated by hH4R Activation

Activation of the hH4R by agonists like UR-PI376 triggers a cascade of intracellular events. The primary signaling pathway involves coupling to Gαi/o proteins, which generally results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. plos.orguni-regensburg.deresearchgate.net Beyond this primary pathway, hH4R activation can also influence other signaling molecules and processes.

Calcium Mobilization Responses in H4R-Expressing Cell Lines

This compound has been shown to increase intracellular calcium concentration ([Ca2+]i) in H4R-expressing cell lines and primary cells such as eosinophils. researchgate.netnih.govfrontiersin.orgresearchgate.net This calcium mobilization is a key downstream effect of H4R activation and contributes to various cellular responses. Studies in human eosinophils have demonstrated that this compound increases [Ca2+]i, although the magnitude of this response can be smaller compared to other potent chemoattractants like eotaxin. plos.orgnih.gov The mechanism often involves the activation of phospholipase C (PLC) via Gβγ subunits, which are released upon Gαi/o protein dissociation. imrpress.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), with IP3 triggering the release of calcium from intracellular stores. imrpress.com

Modulation of Downstream Effector Pathways

Beyond calcium mobilization, hH4R activation by this compound can modulate other downstream effector pathways. The Gαi/o coupling can influence pathways such as the mitogen-activated protein kinases (MAPKs), nuclear factor κB (NF-κB), and phosphatidylinositol 3-kinase (PI3K). uni-regensburg.de While the direct modulation of all these pathways specifically by this compound is an area of ongoing research, its action as a potent hH4R agonist suggests its capability to influence these cascades. Studies using reporter gene assays, which measure the downstream effect on cAMP response elements (CRE), have shown that this compound, as a hH4R agonist, reduces forskolin-stimulated luciferase activity, consistent with Gαi/o-mediated inhibition of adenylyl cyclase. plos.orguni-regensburg.deresearchgate.net

Functional Responses in Primary Cell Models

The functional consequences of this compound's interaction with the H4R are particularly evident in primary immunocompetent cells, where the receptor is endogenously expressed.

This compound-Induced Chemotaxis in Eosinophils and Other Immunocompetent Cells

This compound is known to induce chemotaxis in eosinophils and other immunocompetent cells that express the H4R. imrpress.comresearchgate.netnih.gov This directed migration of cells is a critical process in inflammatory and immune responses. In human eosinophils, this compound has been shown to activate chemotaxis, similar to histamine (B1213489). nih.gov This chemotactic response is mediated through the H4R and can involve cell shape changes related to actin reorganization. imrpress.comresearchgate.net The ability of this compound to induce chemotaxis highlights its potential role in modulating immune cell trafficking.

Ligand-Specific Receptor Conformations and Biased Agonism

Research suggests that H4R ligands, including this compound, can induce ligand-specific receptor conformations, leading to biased agonism. imrpress.comnih.govfrontiersin.orgscienceopen.com Biased agonism occurs when a ligand preferentially activates one signaling pathway over another upon binding to the same receptor. For the H4R, this can involve differential coupling to G proteins (Gαi/o) versus β-arrestin pathways. imrpress.comuni-regensburg.descienceopen.comnih.gov Studies comparing the effects of this compound and other H4R ligands in different assays (e.g., calcium mobilization vs. chemotaxis) have noted discrepancies in potencies, indicating that different ligands may stabilize distinct receptor conformations that favor specific downstream signaling events. nih.govfrontiersin.org This functional selectivity is an important aspect of this compound's pharmacology and suggests that its cellular effects may be context-dependent, influenced by the specific signaling pathways engaged.

Comparative Pharmacology Across Species Orthologs

The pharmacological profile of this compound exhibits notable differences across H4R species orthologs. While this compound acts as a potent full agonist at the human H4R (hH4R), its activity differs significantly at the mouse (mH4R) and rat (rH4R) orthologs. plos.orgresearchgate.netscienceopen.comnih.gov

In luciferase reporter gene assays, this compound demonstrated potent full agonistic activity at the hH4R. plos.orgresearchgate.netscienceopen.com However, it showed only partial agonistic activity at the mH4R and was virtually devoid of agonistic activity at the rH4R in the same assay system. plos.orgresearchgate.netscienceopen.comnih.gov These species-dependent differences in potency and efficacy have also been observed in other functional assays, such as GTPase and [35S]GTPγS binding assays on membrane preparations expressing the respective H4R orthologs. plos.orgscienceopen.comnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 44478385 |

| Histamine | 782 |

| Eotaxin-1 | 637617 |

| JNJ 7777120 | 10483463 |

| Thioperamide | 54680303 |

| UR-PI294 | 10235641 |

| Clobenpropit | 65109 |

| VUF 8430 | 10235641 |

| Immepip | 3694 |

| Isoloxapine | 3796 |

| Clozapine | 2801 |

| Forskolin | 46806050 |

Data Tables

Based on the search results, a summary of the comparative pharmacology of this compound across species orthologs in a luciferase reporter gene assay can be presented in a table:

| Ligand | Receptor | pEC50 (Agonism) | Efficacy (α) |

| This compound | hH4R | 7.70 ± 0.07 | 1.02 ± 0.02 |

| This compound | mH4R | 6.61 ± 0.25 | 0.51 ± 0.05 |

| This compound | rH4R | (5.15 ± 0.05) | 0.08 ± 0.10 |

Note: Data extracted from Source plos.orgnih.gov. Values are presented as mean ± SEM. Parentheses around pEC50 for rH4R indicate low efficacy.

Differences in Potency and Efficacy of this compound at Human, Mouse, and Rat H4Rs

Studies investigating the activity of this compound at human, mouse, and rat H4Rs have consistently demonstrated species-dependent variations in its pharmacological profile. This compound has been characterized as a potent and selective agonist for the human H4R (hH4R) acs.orgfigshare.comresearchgate.net. However, its activity differs significantly at the rodent orthologs.

Functional assays, such as luciferase reporter gene assays, have provided detailed insights into these differences. In one study utilizing a cAMP responsive element (CRE)-controlled luciferase reporter gene assay in HEK293T cells expressing human, mouse, or rat H4Rs, this compound acted as a potent full agonist at the hH4R plos.org. In contrast, it exhibited only partial agonistic activity at the mouse H4R (mH4R) and was found to be devoid of agonism at the rat H4R (rH4R) plos.org.

Further research using proximal readouts like [³²P]GTPase and [³⁵S]GTPγS binding assays on membrane preparations from Sf9 insect cells expressing rodent H4Rs also indicated considerably lower potencies and efficacies for this compound at the mouse and rat receptors compared to the human H4R plos.orgnih.gov.

These observed differences in potency and efficacy across species may be attributed, at least in part, to variations in the amino acid sequences of the receptor orthologs, particularly within the ligand binding pocket. For instance, the human H4R possesses an arginine residue at position 341, which is replaced by serine in the mouse and rat H4Rs researchgate.net. This difference in a key residue within the binding site can influence how this compound interacts with the receptor and subsequently affects its functional activity.

The following table summarizes representative data on the potency and efficacy of this compound at human, mouse, and rat H4Rs based on functional assays:

| Receptor Species | Assay Type | Potency (e.g., pEC₅₀ or EC₅₀) | Efficacy (e.g., α or Description) | Source Snippet |

| Human H4R | Luciferase Reporter Gene | Potent | Full Agonist | plos.org |

| Human H4R | Steady-state GTPase | pEC₅₀ = 7.47 | α = 0.93 | acs.org |

| Mouse H4R | Luciferase Reporter Gene | Partial Agonist | plos.org | |

| Mouse H4R | [³²P]GTPase/[³⁵S]GTPγS | Considerably lower potency | Considerably lower efficacy | plos.orgnih.gov |

| Rat H4R | Luciferase Reporter Gene | Devoid of agonism | Devoid of agonism | plos.org |

| Rat H4R | [³²P]GTPase/[³⁵S]GTPγS | Considerably lower potency | Considerably lower efficacy | plos.orgnih.gov |

Note: Specific numerical potency values for mouse and rat H4Rs in the luciferase assay were not consistently provided in the snippets, but the description of lower potency and efficacy or lack of agonism was clear.

Implications for Translational Research Models

The significant species-dependent differences in the potency and efficacy of this compound at human, mouse, and rat H4Rs have crucial implications for translational research models. The investigation of the (patho)physiological role of the H4R and its validation as a potential drug target often relies on the use of animal models, particularly mice and rats plos.orgnih.govresearchgate.net.

However, the distinct pharmacological profiles of ligands like this compound at rodent H4Rs compared to the human receptor compromise the predictability and translational value of findings from these animal models plos.orgnih.govresearchgate.net. A compound that acts as a potent full agonist in humans may show only partial activity or be completely inactive in rodents. This means that the observed effects of this compound (or other H4R ligands with similar species differences) in mouse or rat models may not accurately reflect the potential effects in humans.

Therefore, researchers must exercise caution when extrapolating results obtained with this compound or other H4R ligands from rodent models to the human situation plos.orgnih.govfrontiersin.org. The observed species differences highlight the importance of characterizing H4R ligands across multiple species, including human, and considering these differences when designing and interpreting studies aimed at understanding H4R function and therapeutic potential in humans plos.orgnih.govnih.gov. The discrepancies between results from transfected cell lines and native cells further emphasize the need for evaluating H4R ligands in relevant biological systems nih.govnih.gov.

Preclinical Research Applications and Potential Therapeutic Implications

Utilizing UR-PI376 as a Pharmacological Tool for H4R Research

This compound serves as a valuable pharmacological tool for investigating the complex roles of the H4R in various biological systems. Its selective agonism allows researchers to specifically activate H4R-mediated pathways and observe the resulting effects, helping to delineate the receptor's functions in both normal and disease states.

Probing the Physiological and Pathophysiological Roles of H4R in in vitro Systems

In vitro studies utilizing this compound have been crucial in characterizing the functional activity of the H4R. Research using membrane preparations of Sf9 insect cells expressing human histamine (B1213489) receptor subtypes (hH1R, hH2R, hH3R, and hH4R) demonstrated that this compound is a potent full agonist at the hH4R, showing negligible activity at hH1R and hH2R, and significant selectivity over the hH3R smallmolecules.comnih.govacs.org. This selectivity profile makes it a useful tool for isolating H4R-specific effects in cellular assays.

Functional assays, such as steady-state GTPase assays and [³⁵S]GTPγS binding assays, have been employed to determine the potency and efficacy of this compound at the H4R. In these assays, this compound was found to be a potent hH4R agonist acs.orgsmallmolecules.comnih.govnih.govacs.org.

Species-dependent differences in H4R ligand activity have been observed, which are important considerations when using this compound as a pharmacological tool. While this compound acts as a potent full agonist at the hH4R, it exhibited only partial agonistic activity at the mouse H4R (mH4R) and was devoid of agonism at the rat H4R (rH4R) in luciferase reporter gene assays scienceopen.complos.org. This highlights the need for careful interpretation of results obtained in different species and underscores the value of developing assays for multiple species orthologs scienceopen.comuni-regensburg.de.

Data from in vitro studies demonstrating the potency and selectivity of this compound at the human H4R are summarized in the table below:

| Receptor Subtype | Assay Type | pEC₅₀ / pKᵢ | Efficacy (α) | Selectivity over hH3R |

| hH4R | Steady-state GTPase | 7.47 (pEC₅₀) | 0.93 | >30-fold selectivity |

| hH1R | Steady-state GTPase | Negligible | - | - |

| hH2R | Steady-state GTPase | Negligible | - | - |

| hH3R | Steady-state GTPase | 6.00 (pKᵢ) | -0.28 | - |

Note: Data is primarily derived from steady-state GTPase assays using membrane preparations of hH(x)R-expressing Sf9 cells smallmolecules.comnih.govacs.org. pEC₅₀ represents the negative logarithm of the half maximal effective concentration, and pKᵢ represents the negative logarithm of the inhibition constant. Alpha (α) represents the intrinsic activity relative to a full agonist.

Further in vitro investigations, such as those using luciferase reporter gene assays on human, murine, and rat H4R orthologs, provide a more distal readout of receptor activation and can reveal discrepancies compared to proximal readouts like GTPase assays scienceopen.complos.org. These studies have confirmed the species-dependent activity profile of this compound scienceopen.complos.org.

Application in Non-Human in vivo Models to Delineate H4R-Mediated Processes

While this compound has demonstrated potent and selective agonism at the human H4R in vitro, its application in non-human in vivo models is influenced by the observed species-dependent differences in activity imrpress.comscienceopen.complos.org. The lower potency or lack of agonism at rodent H4Rs compared to the human receptor can limit its utility as a direct tool for studying H4R agonism in common rodent disease models imrpress.comscienceopen.complos.org.

However, studies utilizing H4R agonists in non-human models have contributed to understanding H4R-mediated processes. For instance, H4R agonists have been used to induce specific responses that can then be modulated by antagonists or studied in H4R-deficient animals frontiersin.orgfrontiersin.org. While the primary focus in many in vivo inflammation and immunology models has been on the effects of H4R antagonists like JNJ 7777120, the use of agonists like this compound in in vitro or ex vivo components of these studies, or in species where it shows relevant activity, can still provide insights into the consequences of H4R activation frontiersin.orgfrontiersin.org.

The discrepancies in activity across species highlight the challenges in translating in vitro findings directly to in vivo outcomes and emphasize the importance of considering species ortholog differences when selecting pharmacological tools for animal studies imrpress.comscienceopen.comresearchgate.net.

Investigation of H4R Agonism in Experimental Disease Models (e.g., inflammation, immunology)

The H4R is predominantly expressed on cells of hematopoietic origin, including eosinophils and mast cells, and is implicated in inflammatory and immunological processes scienceopen.com. As an H4R agonist, this compound could theoretically be used to investigate the effects of stimulating H4R in experimental disease models related to inflammation and immunology.

However, due to the species-dependent activity of this compound, particularly its reduced efficacy or lack of activity at rodent H4Rs, direct in vivo studies using this compound as a sole H4R agonist in commonly used rodent models of inflammation (e.g., allergic asthma, contact dermatitis, peritonitis) may yield limited results regarding H4R agonism imrpress.comscienceopen.complos.org. Much of the in vivo work in these models has focused on the effects of H4R antagonists, which have shown anti-inflammatory properties frontiersin.orgfrontiersin.org.

Despite the challenges in direct in vivo application in rodents, this compound remains valuable for in vitro studies using cells relevant to inflammation and immunology that express the human H4R. For example, studies on human eosinophils have investigated calcium responses to stimulation by this compound plos.org. Such in vitro studies can help elucidate the downstream signaling pathways and cellular responses mediated by H4R activation in immune cells.

The role of H4R agonists in inflammation and immunology is complex and can be context-dependent. While H4R antagonists often show anti-inflammatory effects, H4R activation might have different or even opposing roles depending on the specific cell type, tissue, and inflammatory condition frontiersin.org. This compound, as a selective hH4R agonist, can contribute to understanding these nuanced roles in human-relevant systems.

Contribution to Understanding H4R-Targeted Drug Discovery Strategies

The development and characterization of selective H4R ligands like this compound have significantly contributed to the understanding of H4R-targeted drug discovery strategies. The identification of this compound as a potent and selective hH4R agonist from a series of cyanoguanidines highlights the importance of structural modifications in optimizing receptor selectivity and activity nih.govacs.orgimrpress.com.

Structure-activity relationship (SAR) studies, which led to the development of this compound, provide valuable information for designing novel H4R ligands acs.orgnih.govnih.govacs.org. Modeling of the binding mode of this compound has suggested key interactions, such as charge-assisted hydrogen bonds with conserved and hH4R-specific residues, which can guide the rational design of new agonists nih.govacs.org.

The observed species differences in the activity of this compound and other H4R ligands have emphasized the need for developing pharmacological tools and assay systems that are relevant to human receptors and for carefully considering translational aspects in drug discovery imrpress.comscienceopen.comuni-regensburg.deresearchgate.net. The availability of selective agonists like this compound allows for the characterization of H4R in various assay systems and contributes to the identification and validation of H4R as a potential drug target for conditions involving inflammation and immune responses imrpress.comscienceopen.comuni-regensburg.de.

The challenges encountered with species-dependent pharmacology of compounds like this compound underscore the importance of utilizing diverse in vitro and in vivo models and employing approaches like reporter gene assays on different species orthologs to improve the predictability of preclinical findings scienceopen.complos.orguni-regensburg.deresearchgate.net.

Advanced Methodologies and Future Research Directions

Integration of Biophysical Techniques for Ligand-Receptor Interaction Analysis

Biophysical techniques play a crucial role in characterizing the intricate interactions between ligands and receptors. For H4R, these methods are being employed to understand receptor organization, conformational changes upon ligand binding, and the dynamics of ligand-receptor complexes. Studies have utilized biochemical and biophysical methods to demonstrate that H4Rs can constitutively dimerize, forming both homodimers and heterodimers with other GPCRs. imrpress.com Techniques such as flow cytometry and radioligand binding assays are established methods for determining ligand affinity and studying equilibrium binding to H4R. uni-regensburg.deuni-regensburg.de While specific detailed examples of the integrated use of advanced biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) specifically with UR-PI376 were not prominently detailed in the search results, these techniques are broadly applicable to GPCR ligand-binding studies encyclopedia.pub and are relevant for gaining a comprehensive understanding of this compound's interaction kinetics and thermodynamics with H4R. Mutagenesis studies, often combined with functional assays, are another form of biophysical analysis providing insights into the role of specific amino acid residues in ligand binding and receptor activation, which has been applied to understand the interaction of ligands like this compound with H4R variants. researchgate.netresearchgate.net The integration of multiple biophysical approaches can provide a more complete picture of how this compound engages with the H4R at a molecular level.

Development of Novel this compound-Derived Fluorescent Probes for Receptor Studies

The development of fluorescent probes is a significant area of research for studying ligand-receptor interactions in real-time and in living cells. Fluorescently labeled ligands allow for the investigation of receptor localization, internalization, and dynamic interactions with high spatial and temporal resolution. Research efforts are underway to develop fluorescence-based methods for studying ligand-receptor interactions at GPCRs, including the H4R. uni-regensburg.de This includes the development of fluorescent probes emitting at wavelengths greater than 650 nm to reduce background fluorescence. uni-regensburg.de While the search results indicate that the development of fluorescent probes for H4R is an area of ongoing work, the potent and selective profile of this compound makes it a strong candidate for serving as a scaffold for the design of novel this compound-derived fluorescent probes. Such probes would be invaluable tools for advanced H4R receptor studies, potentially enabling equilibrium affinity determination by methods like flow cytometry. uni-regensburg.de

Exploration of Structure-Kinetic Relationship (SKR) for H4R Ligands

Beyond simple binding affinity (equilibrium dissociation constant, KD or Ki), the kinetic parameters of ligand-receptor interaction, namely the association (kon) and dissociation (koff) rates, are increasingly recognized as critical determinants of pharmacological efficacy and duration of action. The study of the Structure-Kinetic Relationship (SKR) aims to understand how the chemical structure of a ligand influences these kinetic rates. While the search results did not provide specific SKR studies focused on this compound or H4R ligands, the concept of SKR is highly relevant for optimizing H4R ligand properties. nih.gov The observed species-dependent differences in the potency of this compound (e.g., lower potency at murine and rat H4Rs compared to human H4R) discovermednews.comscienceopen.com suggest underlying structural or kinetic differences in its interaction with these receptor orthologs. Exploring the SKR for this compound and related compounds could provide valuable insights into the molecular basis for these species differences and inform the design of ligands with desired kinetic profiles, potentially leading to improved in vivo efficacy.

Potential for Polypharmacology or Off-Target Interactions in H4R Ligand Research

While this compound demonstrates high selectivity within the histamine (B1213489) receptor family, showing negligible activity at H1R and H2R and only moderate inverse agonistic activity at H3R, the broader potential for polypharmacology or off-target interactions with non-histamine targets remains a critical consideration in drug discovery. uni-regensburg.dediscovermednews.commedchemexpress.com Polypharmacology, where a single molecule interacts with multiple targets, can have both beneficial and undesirable consequences. scielo.org.mxnih.govwiley-vch.defrontiersin.org Undesirable interactions with "anti-targets" can lead to off-target effects and toxicity. scielo.org.mxwiley-vch.defrontiersin.org The importance of assessing off-target interactions is highlighted by observations with other H4R ligands, where adverse effects were attributed to off-target activity. researchgate.net Although this compound is presented as a highly selective tool within its class, comprehensive profiling against a wide range of non-histamine targets using advanced screening methodologies is essential to fully understand its polypharmacological profile and rule out potential off-target liabilities in future research or therapeutic development.

Future Perspectives for H4R Ligand Design Based on this compound's Agonistic Profile

This compound's identification as a potent and selective human H4R agonist, particularly its cyanoguanidine scaffold, has significantly influenced the direction of H4R ligand design. uni-regensburg.dediscovermednews.com Its agonistic profile makes it a valuable starting point for developing new H4R agonists for research purposes. The structural features that contribute to its potency and selectivity, such as the tetramethylene linker between the imidazole (B134444) and cyanoguanidine moieties, are key considerations for future synthetic efforts. uni-regensburg.de Future perspectives for H4R ligand design based on this compound include:

Structural Modifications: Designing analogues of this compound with modifications to the cyanoguanidine group, the linker, or the phenylthioethyl substituent to further optimize potency, selectivity, and potentially improve pharmacokinetic properties.

Addressing Species Selectivity: Investigating the structural basis for the lower potency of this compound at rodent H4Rs compared to the human receptor, potentially leading to the design of agonists with improved activity in translational animal models. discovermednews.comscienceopen.com The role of specific residues like Arg-341 in human H4R selectivity is a key area of focus. researchgate.net

Development of Biased Agonists: Exploring modifications that could lead to biased agonism, where ligands selectively activate certain downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent) over others. While not specifically studied for this compound in the provided results, biased agonism is a growing area in GPCR pharmacology imrpress.com and could yield H4R agonists with tailored functional profiles.

Scaffold Hopping and Bioisosteric Replacements: Using the structural information and the pharmacophore of this compound as a basis for designing novel H4R agonists with different chemical scaffolds through techniques like scaffold hopping or bioisosteric replacements, aiming for improved properties.

The continued study of this compound using advanced methodologies will provide crucial insights to guide these future directions in H4R ligand design, ultimately contributing to the development of more refined pharmacological tools and potential therapeutic agents targeting the H4R.

Q & A

Q. What is UR-PI376, and what is its primary pharmacological target?

this compound is a cyanoguanidine-derived compound identified as a potent and selective agonist of the histamine H4 receptor (H4R). It exhibits high selectivity for H4R over other histamine receptor subtypes (H1R, H2R, H3R), with negligible affinity for H1R/H2R and a 30-fold selectivity over H3R. Its primary application lies in studying H4R-mediated immune modulation, particularly in inflammatory responses .

Q. How does this compound compare to other H4R agonists, such as 5-methylhistamine or VUF-8430?

Unlike 5-methylhistamine (a non-selective agonist) or VUF-8430 (which activates H4R but lacks cross-species consistency), this compound demonstrates superior selectivity and potency for human H4R. For example, this compound reduces IL-12p70 production in human monocytes by 80% compared to controls, a key marker of its functional efficacy in immune cell modulation . However, it shows reduced activity in rodent H4R models, limiting its use to human receptor studies .

Advanced Research Questions

Q. What experimental approaches are used to assess this compound’s selectivity and functional efficacy across histamine receptor subtypes?

- Receptor Binding Assays : Measure displacement of radiolabeled ligands (e.g., [³H]-histamine) in transfected cells expressing H1R, H2R, H3R, and H4R to quantify affinity .

- Functional Assays : Use GTPγS binding or cAMP inhibition assays to evaluate agonist potency and intrinsic activity. This compound, for instance, shows no off-target activation in GTPase assays for non-H4R subtypes .

- Species-Specific Models : Validate findings in human primary cells (e.g., monocytes) due to its inactivity in rodent H4R .

Q. How can researchers address contradictions in this compound’s reported efficacy across different experimental models?

- Control for Receptor Expression : Use qPCR or flow cytometry to confirm H4R expression levels in cell lines or tissues, as variations may explain efficacy discrepancies.

- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and co-factor availability (e.g., GTP concentrations in functional assays) to minimize technical variability .

- Cross-Validate with Genetic Knockdown : Employ siRNA or CRISPR to silence H4R and confirm that this compound’s effects are receptor-dependent .

Q. What methodological frameworks (e.g., PICOT) are suitable for structuring hypothesis-driven studies on this compound?

The PICOT framework is ideal for clinical or translational research:

- P (Population): Human monocytes or H4R-transfected cell lines.

- I (Intervention): this compound administration at varying concentrations (e.g., 10 nM–1 µM).

- C (Comparison): Baseline activity or other H4R agonists (e.g., JNJ7777120).

- O (Outcome): IL-12p70 suppression (measured via ELISA) .

- T (Time): Acute exposure (e.g., 24-hour incubation) .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

- Dose Range : Test logarithmic concentrations (e.g., 0.1–100 µM) to identify EC₅₀ values and toxicity thresholds.

- Endpoint Selection : Combine functional outcomes (e.g., cytokine suppression) with cytotoxicity assays (e.g., LDH release) .

- Statistical Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to calculate potency and efficacy parameters .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

- Two-Way ANOVA : Compare multiple concentrations and time points.

- Post Hoc Tests : Apply Tukey’s or Bonferroni corrections for pairwise comparisons.

- Effect Size Calculation : Report Cohen’s d or η² to quantify the magnitude of IL-12p70 suppression .

Q. How can researchers ensure reproducibility when using this compound in immune cell assays?

- Batch Testing : Validate each compound batch via LC-MS for purity.

- Cell Line Authentication : Use STR profiling for human monocyte lines.

- Blinded Analysis : Mask treatment groups during data collection to reduce bias .

Ethical and Practical Considerations

Q. What ethical approvals are required for studies involving this compound in human-derived cells?

- Institutional Review : Obtain approval for primary human cell use (e.g., monocyte isolation from blood donors).

- Data Anonymization : Strip identifiers from donor metadata to comply with GDPR or HIPAA .

Q. How should researchers mitigate the limitations of this compound’s species specificity?

- Use Humanized Models : Employ transgenic mice expressing human H4R.

- Complement with In Silico Studies : Perform molecular docking simulations to predict this compound’s binding to rodent H4R mutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.